N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}cyclopropanecarboxamide
Description
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}cyclopropanecarboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and a cyclopropanecarboxamide moiety at position 5 via a methylene linker. The imidazothiazole scaffold is notable for its pharmacological relevance, particularly in anticancer and kinase inhibition applications . The cyclopropane ring in the carboxamide group enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability and target engagement .
Properties
IUPAC Name |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11-2-4-12(5-3-11)15-14(10-18-16(21)13-6-7-13)20-8-9-22-17(20)19-15/h2-5,13H,6-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLSMJHYKPADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include ccg-343041, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.
Mode of Action
Thiazole derivatives, including ccg-343041, have been found to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit the synthesis of sterols, bind with glucan synthase to inhibit the synthesis of the cell wall, or inhibit the synthesis of macromolecules.
Biological Activity
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}cyclopropanecarboxamide is a synthetic compound that exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-b][1,3]thiazole moiety, which is known for its diverse pharmacological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets. The molecular formula is with a molecular weight of 313.4 g/mol .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- In Vitro Studies : A series of imidazo[2,1-b][1,3]thiazole derivatives exhibited significant antiproliferative effects against various cancer cell lines. The compound was tested against murine leukemia (L1210), human cervix carcinoma (HeLa), and other cell lines with IC50 values in the nanomolar to submicromolar range .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds based on this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity:
- Antitubercular Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis. For instance, compounds derived from imidazo[2,1-b]thiazole exhibited significant activity in vitro against tuberculosis strains .
- Broad-Spectrum Antimicrobial Effects : Research indicates that modifications to the imidazo[2,1-b][1,3]thiazole core can enhance antimicrobial efficacy against a variety of pathogens .
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activities of this compound:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds with similar structures can exhibit significant antimicrobial properties. For example, derivatives of naphthalene and imidazothiazole have been shown to possess activity against various bacterial strains, including Mycobacterium avium, demonstrating potential as new antibiotics.
Anticancer Potential:
The imidazothiazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives can inhibit the growth of several cancer cell lines through mechanisms such as inducing apoptosis and causing cell cycle arrest. For instance, specific derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the biological activity of this compound. Factors such as lipophilicity and electronic effects of substituents on the aromatic rings significantly influence the compound's ability to interact with biological targets.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be utilized in the development of specialized polymers or coatings in materials science. The synthetic routes typically involve multi-step organic reactions, including cyclization and coupling reactions to form the desired product.
Biological Probes
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}cyclopropanecarboxamide may also function as a biological probe to study specific pathways in cellular biology. Its ability to interact with enzymes or receptors makes it a valuable tool for investigating biological mechanisms and drug interactions.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antimycobacterial Activity: A study demonstrated that naphthalene derivatives showed higher efficacy against Mycobacterium avium compared to conventional antibiotics like rifampicin and ciprofloxacin.
- Inhibition of Photosynthetic Electron Transport: Compounds structurally related to this compound have been tested for their ability to inhibit photosynthetic electron transport in isolated chloroplasts, indicating potential agricultural applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazothiazole derivatives with diverse substituents influencing pharmacological and physicochemical properties. Below is a detailed comparison with analogous compounds:
Structural Analogues and Substituent Variations
Pharmacological Activity
- Anticancer Activity: The target compound’s imidazothiazole core aligns with derivatives showing IC50 values in the low micromolar range against hepatocellular carcinoma (HepG-2) . For example, structurally related thiazole-carboxamides (e.g., compound 7b, IC50 = 1.61 ± 1.92 µg/mL) demonstrate potent cytotoxicity via kinase inhibition .
- Kinase Inhibition : Fluorinated analogues () exhibit enhanced pan-RAF kinase inhibition (e.g., compound 25f in , IC50 < 50 nM) due to fluorine’s electron-withdrawing effects . The target compound’s cyclopropane may reduce metabolic clearance compared to benzamide derivatives .
Key Research Findings
Cyclopropane Advantage : The cyclopropanecarboxamide group confers superior metabolic stability compared to benzamide analogues, as evidenced by reduced CYP450-mediated oxidation in hepatic microsomal assays .
SAR Insights :
- 4-Methylphenyl at position 6 optimizes π-π stacking in kinase binding pockets .
- Fluorination () improves potency but increases hydrophobicity, necessitating formulation adjustments .
Limitations : The target compound’s moderate solubility (LogS = -4.2) may require prodrug strategies for in vivo efficacy .
Q & A
Q. What synthetic routes are commonly used to construct the imidazo[2,1-b][1,3]thiazole core in this compound?
The imidazo[2,1-b][1,3]thiazole core is synthesized via cyclocondensation reactions. A typical approach involves reacting thioamide derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring. Subsequent annulation with reagents like ethyl acetoacetate or hydrazine derivatives forms the imidazo moiety. Reaction temperatures range from 60–100°C, and yields are optimized by controlling stoichiometry and solvent polarity (ethanol or DMF are common). Structural confirmation relies on IR (C=N stretches ~1600 cm⁻¹) and ¹H-NMR (aromatic proton integration) .
Q. How is the cyclopropanecarboxamide group introduced into the molecule?
The cyclopropanecarboxamide moiety is introduced via nucleophilic substitution or coupling reactions. For example, bromination of the methyl group at position 5 of the imidazothiazole core, followed by reaction with cyclopropanecarboxamide in the presence of a base (e.g., triethylamine), achieves substitution. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used if the substrate permits. Solvent systems like dioxane or DMF are critical for maintaining reactivity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon connectivity.
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and C-S-C bonds (~680 cm⁻¹).
- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : Resolves ambiguous structural features, as demonstrated in analogous thiazolo[3,2-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Low yields in coupling steps are addressed by:
- Solvent Optimization : Switching from DMF to DMAc enhances polarity for carboxamide coupling.
- Catalytic Systems : Pd(OAc)₂/XPhos improves cross-coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yield.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) prevents intermediate decomposition .
Q. How to resolve discrepancies in NMR and MS data during structural elucidation?
Conflicting data require cross-validation:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
- HRMS with Isotopic Pattern Analysis : Confirms molecular formula (e.g., C₂₀H₂₀N₃O₂S).
- X-ray Crystallography : Provides unambiguous proof of stereochemistry, as seen in thieno[2,3-e]triazepine derivatives .
Q. What strategies mitigate byproduct formation during cyclopropane functionalization?
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines).
- Low-Temperature Reactions : Slow addition of cyclopropanecarboxamide at 0°C minimizes side reactions.
- Column Chromatography : Separates byproducts using gradients of ethyl acetate/hexane .
Q. How can solvent systems be optimized for recrystallization to obtain X-ray-quality crystals?
- Binary Solvent Mixtures : Ethanol/water (4:1) or DMF/ethyl acetate gradients are effective.
- Slow Cooling : Gradual cooling from 80°C to 4°C enhances lattice formation.
- Seeding : Introduces microcrystals to nucleate growth, as applied in thiazolo[3,2-a]pyrimidine syntheses .
Q. What computational methods predict reactivity in the imidazothiazole ring?
- *DFT Calculations (B3LYP/6-31G)**: Identify electrophilic/nucleophilic sites via Fukui indices.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to guide substitution patterns.
- Docking Studies : Predict binding affinities if the compound has biological targets .
Notes
- Methodological answers prioritize reaction optimization, structural validation, and computational modeling.
- Advanced questions focus on troubleshooting and predictive analytics, aligning with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
